N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the condensation of a furan derivative with a pyrazole derivative. One common method involves the reaction of 2-furancarboxaldehyde with 3-methoxy-1-methyl-1H-pyrazol-4-amine under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide: This compound also contains a furan ring and has similar biological activities.
5-(Hydroxymethyl)-2-furfurylamines: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness
N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which can confer distinct biological activities and chemical reactivity. The combination of these two heterocyclic systems in a single molecule can enhance its potential as a versatile building block for the synthesis of new compounds with diverse applications .
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O2/c1-13-7-9(10(12-13)14-2)11-6-8-4-3-5-15-8/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
AUUGDVNUQZEFKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=CO2 |
Origin of Product |
United States |
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